molecular formula C13H8ClNO3 B5766621 (2-chloro-4-nitrophenyl)(phenyl)methanone CAS No. 6609-01-4

(2-chloro-4-nitrophenyl)(phenyl)methanone

Cat. No. B5766621
CAS RN: 6609-01-4
M. Wt: 261.66 g/mol
InChI Key: PGIPTXFXNUVZFZ-UHFFFAOYSA-N
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Description

(2-chloro-4-nitrophenyl)(phenyl)methanone, also known as CNM, is a synthetic compound that has been widely used in scientific research for its unique properties. CNM is a yellow crystalline solid that is soluble in organic solvents such as acetone, chloroform, and methanol. This compound is commonly used as a reagent in organic synthesis, and it has been found to have potential applications in the fields of medicine, pharmacology, and materials science.

Scientific Research Applications

  • Chemical Synthesis and Structural Analysis :

    • In the synthesis of benzothiazinones, which are candidates for new anti-tuberculosis drugs, a related compound, 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, was identified as a side product. This highlights the compound's role in complex chemical syntheses (Eckhardt et al., 2020).
    • The molecule has been used in the simultaneous double C2/C3 functionalization of quinoline, demonstrating its utility in advanced organic synthesis techniques (Belyaeva et al., 2018).
  • Biological Evaluation and Drug Design :

    • Novel pyrazoline derivatives, including a compound structurally similar to (2-chloro-4-nitrophenyl)(phenyl)methanone, have been synthesized and evaluated for their anti-inflammatory and antibacterial activities. This research indicates potential therapeutic applications (Ravula et al., 2016).
    • Substituted benzimidazoles, including (4-nitrophenyl)-[2-(substituted phenyl)-benzoimidazol-1-yl]-methanones, were synthesized and assessed for their antimicrobial and antiviral potential, showcasing the compound's relevance in the development of new antimicrobial agents (Sharma et al., 2009).
  • Material Science and Crystallography :

    • Structural studies of derivatives of this compound, such as (4-Chloro-2-hydroxy-phenyl)-phenyl-methanone, have been conducted, providing insights into the molecular and crystal structure of these compounds, which is crucial for material science applications (Zabiulla et al., 2016).

properties

IUPAC Name

(2-chloro-4-nitrophenyl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO3/c14-12-8-10(15(17)18)6-7-11(12)13(16)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGIPTXFXNUVZFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50984588
Record name (2-Chloro-4-nitrophenyl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50984588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6609-01-4
Record name (2-Chloro-4-nitrophenyl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50984588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Thionyl chloride (35.8 grams, 0.305 mole) was added to a benzene solution of 2-chloro-4-nitrobenzoic acid (60.3 grams, 0.3 mole) and the mixture heated to reflux during 5 hours until the evolution of hydrogen chloride had ceased. Aluminum chloride (100 grams, 0.72 mole) was added slowly to the stirred solution during a 3.5 hour period and the temperature rose to 48° C. After the addition, the mixture was warmed to 80° C. for 2 hours, cooled, poured onto ice-water (one liter), concentrated hydrochloric acid (90 ml.) added and the mixture warmed at 40° C. for 3 hours. Benzene extraction followed by successive treatment with 5% aqueous sodium hydroxide, water and calcium chloride yielded, after removal of benzene, a reddish black residue purified by filtration. The pale yellow solid so obtained was further characterized as having a melting point equal to 95.5° - 96.5° C. in 44% yields.
Quantity
35.8 g
Type
reactant
Reaction Step One
Quantity
60.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
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100 g
Type
reactant
Reaction Step Three
Quantity
90 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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